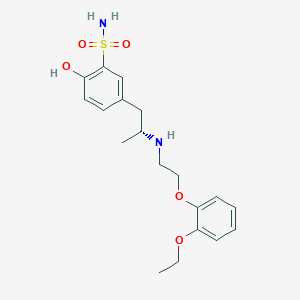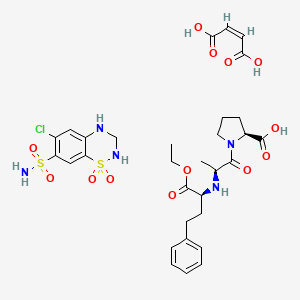
Aluminum, tris(diethyldithiocarbamato)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aluminum, tris(diethyldithiocarbamato)-: is a coordination complex that belongs to the family of metal dithiocarbamates. These compounds are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry. The compound consists of an aluminum ion coordinated to three diethyldithiocarbamate ligands, forming a stable complex.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of aluminum, tris(diethyldithiocarbamato)- typically involves the reaction of aluminum salts with sodium diethyldithiocarbamate. The reaction is carried out in an aqueous or organic solvent under controlled conditions. The general reaction can be represented as follows:
AlCl3+3NaS2CN(C2H5)2→Al(S2CN(C2H5)2)3+3NaCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions: Aluminum, tris(diethyldithiocarbamato)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of aluminum.
Reduction: It can be reduced under specific conditions to yield lower oxidation states.
Substitution: The diethyldithiocarbamate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like sodium borohydride.
Substitution: Ligand exchange reactions using different ligands such as phosphines or amines.
Major Products Formed:
Oxidation: Higher oxidation state complexes.
Reduction: Lower oxidation state complexes.
Substitution: New coordination complexes with different ligands.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: Used as a catalyst in various organic reactions due to its stability and reactivity.
Material Science: Employed in the synthesis of advanced materials and nanocomposites.
Biology:
Enzyme Inhibition: Acts as an inhibitor for certain enzymes, making it useful in biochemical research.
Drug Development: Explored for its potential in developing new therapeutic agents.
Medicine:
Anticancer Research: Investigated for its anticancer properties and potential use in cancer treatment.
Antimicrobial Agents: Studied for its antimicrobial activity against various pathogens.
Industry:
Rubber Industry: Used as a vulcanization accelerator in the rubber industry.
Agriculture: Employed as a fungicide and pesticide in agricultural applications.
Mecanismo De Acción
The mechanism of action of aluminum, tris(diethyldithiocarbamato)- involves its interaction with molecular targets such as enzymes and cellular components. The diethyldithiocarbamate ligands can chelate metal ions, disrupting their normal function and leading to various biological effects. The compound can also interact with cellular membranes, affecting their integrity and function.
Comparación Con Compuestos Similares
- Iron, tris(diethyldithiocarbamato)-
- Cobalt, tris(diethyldithiocarbamato)-
- Nickel, tris(diethyldithiocarbamato)-
Comparison:
- Stability: Aluminum, tris(diethyldithiocarbamato)- is generally more stable compared to its iron and cobalt counterparts.
- Reactivity: It exhibits different reactivity patterns due to the unique properties of aluminum.
- Applications: While all these compounds have applications in catalysis and material science, aluminum, tris(diethyldithiocarbamato)- is particularly noted for its use in the rubber industry and agriculture.
Propiedades
Número CAS |
110975-13-8 |
|---|---|
Fórmula molecular |
C15H30AlN3S6 |
Peso molecular |
471.8 g/mol |
Nombre IUPAC |
aluminum;N,N-diethylcarbamodithioate |
InChI |
InChI=1S/3C5H11NS2.Al/c3*1-3-6(4-2)5(7)8;/h3*3-4H2,1-2H3,(H,7,8);/q;;;+3/p-3 |
Clave InChI |
UZIBKHMZZAZZEZ-UHFFFAOYSA-K |
SMILES canónico |
CCN(CC)C(=S)[S-].CCN(CC)C(=S)[S-].CCN(CC)C(=S)[S-].[Al+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


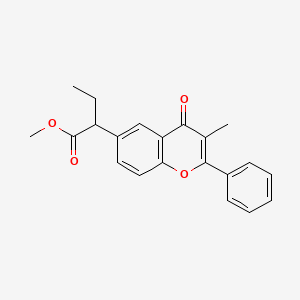
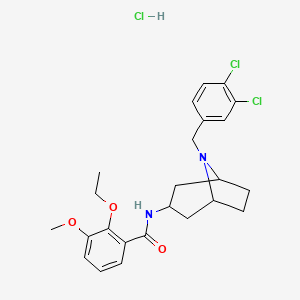

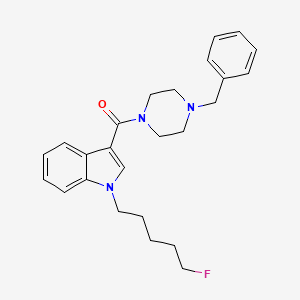



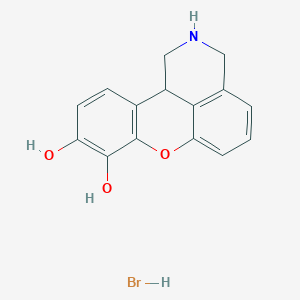
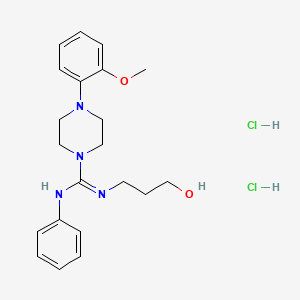
![oxalic acid;N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]-N-(2-propan-2-yloxy-1,3-benzothiazol-6-yl)propanamide](/img/structure/B12757573.png)

![(2R,3R)-2,3-dihydroxybutanedioic acid;methyl (1R,15S,17S,18R,19S,20S)-3-[2-(diethylamino)ethyl]-6,18-dimethoxy-17-(3,4,5-trimethoxybenzoyl)oxy-11,12,14,15,16,17,18,19,20,21-decahydro-1H-yohimban-19-carboxylate](/img/structure/B12757589.png)
